molecular formula C4H7NO3 B2938758 Methyl (methylcarbamoyl)formate CAS No. 54154-11-9

Methyl (methylcarbamoyl)formate

Cat. No.: B2938758
CAS No.: 54154-11-9
M. Wt: 117.104
InChI Key: BOUBGTOCRMNMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (methylcarbamoyl)formate is an organic compound with the molecular formula C4H7NO3. It is a carbamate ester, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a carbamoyl group (–CONH2) attached to a formate ester (–COOCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (methylcarbamoyl)formate can be synthesized through various methods. One common approach involves the reaction of methyl isocyanate with methyl formate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems further enhances the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (methylcarbamoyl)formate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and formates.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various carbamates, amines, alcohols, and esters. These products have significant applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl (methylcarbamoyl)formate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (methylcarbamoyl)formate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl formate: A simpler ester with similar reactivity but lacks the carbamoyl group.

    Ethyl carbamate: Another carbamate ester with different alkyl groups, used in similar applications.

    Dimethyl carbamate: A related compound with two methyl groups attached to the carbamoyl group.

Uniqueness

Methyl (methylcarbamoyl)formate is unique due to its specific structure, which combines the properties of both carbamates and formates. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(methylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-5-3(6)4(7)8-2/h1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUBGTOCRMNMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.